molecular formula C20H23N5 B11254193 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline

Cat. No.: B11254193
M. Wt: 333.4 g/mol
InChI Key: UNQDWOYMNCXWDJ-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and an aniline moiety

Preparation Methods

The synthesis of 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline typically involves multiple steps. One common route includes the formation of the tetrazole ring through a click chemistry approach, which is known for its efficiency and mild reaction conditions. The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods. The final step often involves coupling the tetrazole and cyclohexyl intermediates with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Chemical Reactions Analysis

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, particularly under hydrogenation conditions.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include sodium azide for tetrazole formation, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline has several applications in scientific research:

    Medicinal Chemistry: The tetrazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development, particularly in designing inhibitors or modulators of biological targets.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers or nanomaterials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study receptor-ligand interactions or enzyme activities.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The cyclohexyl and aniline groups contribute to the overall binding affinity and specificity by interacting with hydrophobic or aromatic regions of the target.

Comparison with Similar Compounds

2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline can be compared with other tetrazole-containing compounds, such as:

    4-(1H-Tetrazol-5-yl)benzoic Acid: This compound also features a tetrazole ring but differs in its overall structure and applications, being more commonly used in coordination chemistry and as a building block for more complex molecules.

    1-methyl-2-phenyl-1H-indol-3-yl:

The uniqueness of this compound lies in its combination of structural features, which provide a balance of hydrophobic, aromatic, and bioisosteric properties, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

2-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclohexyl]aniline

InChI

InChI=1S/C20H23N5/c1-16-10-6-7-13-18(16)21-20(14-8-3-9-15-20)19-22-23-24-25(19)17-11-4-2-5-12-17/h2,4-7,10-13,21H,3,8-9,14-15H2,1H3

InChI Key

UNQDWOYMNCXWDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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